

(4-chloro-2-methylphenyl)methanol CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-2-methylbenzyl alcohol

Cat. No.: B143219

[Get Quote](#)

Technical Guide: (4-chloro-2-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-chloro-2-methylphenyl)methanol, a halogenated aromatic alcohol of interest in organic synthesis and potentially in drug discovery. This document outlines its chemical identity, physicochemical properties, a representative synthesis protocol, and its applications, with a focus on its role as a chemical intermediate.

Chemical Identity and Properties

(4-chloro-2-methylphenyl)methanol is a substituted benzyl alcohol. Its structure features a benzene ring with a chlorosubstituent at the 4-position, a methyl group at the 2-position, and a hydroxymethyl group at the 1-position.

Table 1: Chemical Identifiers and Molecular Properties

Identifier	Value
CAS Number	129716-11-6
Molecular Formula	C ₈ H ₉ ClO
Molecular Weight	156.61 g/mol
IUPAC Name	(4-chloro-2-methylphenyl)methanol

Table 2: Physicochemical Properties (Predicted and Inferred)

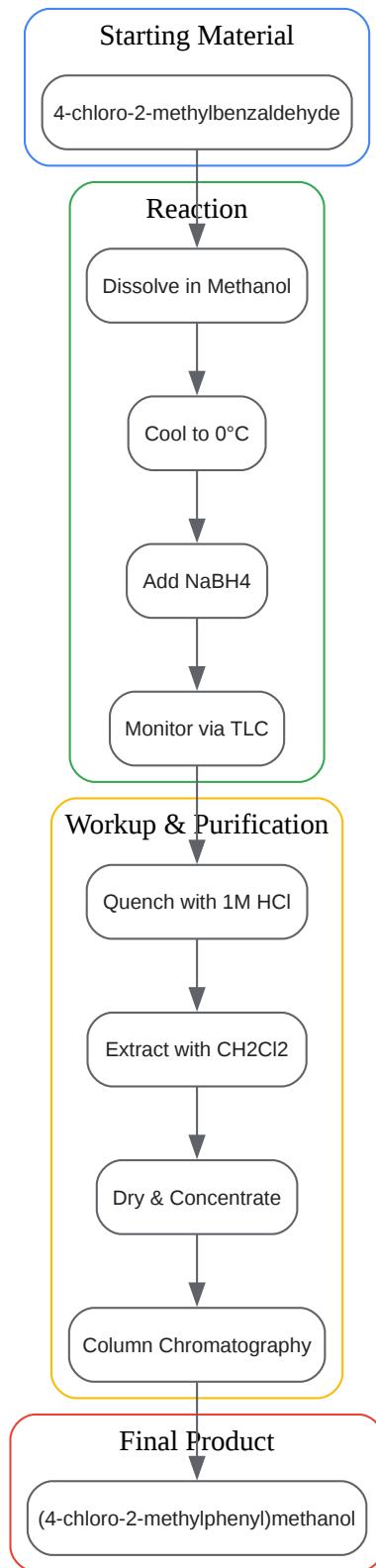
Property	Value	Source/Basis
Appearance	Colorless to pale yellow liquid or solid	Inferred from related chlorobenzyl alcohols[1]
Odor	Aromatic	Inferred from related benzyl alcohols[1]
Solubility	Insoluble in water; soluble in organic solvents	Inferred from general properties of benzyl alcohols and chlorinated toluenes[2][3]
Boiling Point	Not available	-
Melting Point	Not available	-

Synthesis of (4-chloro-2-methylphenyl)methanol

While specific literature detailing the synthesis of (4-chloro-2-methylphenyl)methanol is limited, a common and effective method for the preparation of substituted benzyl alcohols is the reduction of the corresponding benzaldehyde.

Experimental Protocol: Reduction of 4-chloro-2-methylbenzaldehyde

This protocol describes a general method for the synthesis of (4-chloro-2-methylphenyl)methanol via the reduction of 4-chloro-2-methylbenzaldehyde. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.


Materials:

- 4-chloro-2-methylbenzaldehyde
- Methanol (reagent grade)
- Sodium borohydride (NaBH_4)
- Deionized water
- Hydrochloric acid (1 M)
- Dichloromethane or Ethyl acetate
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-methylbenzaldehyde (1.0 equivalent) in methanol.
- Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution.
- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid at 0 °C until gas evolution ceases.
- Workup: Remove the methanol under reduced pressure. To the resulting residue, add deionized water and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
- Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Chromatography: Purify the crude (4-chloro-2-methylphenyl)methanol by silica gel column chromatography.

[Click to download full resolution via product page](#)

Fig. 1: General workflow for the synthesis of (4-chloro-2-methylphenyl)methanol.

Applications in Research and Development

Substituted benzyl alcohols like (4-chloro-2-methylphenyl)methanol are valuable intermediates in organic synthesis. The hydroxyl group can be easily converted to other functional groups, making it a versatile building block for more complex molecules.

- **Pharmaceutical Synthesis:** Benzyl alcohols are precursors to a wide range of active pharmaceutical ingredients (APIs). The reactivity of the alcohol moiety allows for its incorporation into larger molecular scaffolds.[2][4]
- **Intermediate for Fine Chemicals:** This compound can serve as a starting material for the synthesis of various fine chemicals, including esters and ethers used in fragrances and other specialty applications.
- **Protecting Group Chemistry:** In multi-step organic syntheses, the benzyl group is often used as a protecting group for alcohols and carboxylic acids due to its stability and ease of removal under mild conditions.[2]

Due to the limited publicly available data, there are no known specific signaling pathways directly involving (4-chloro-2-methylphenyl)methanol at this time. Its primary role in a research and development context is as a synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 3. Toluene - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- To cite this document: BenchChem. [(4-chloro-2-methylphenyl)methanol CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b143219#4-chloro-2-methylphenyl-methanol-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com